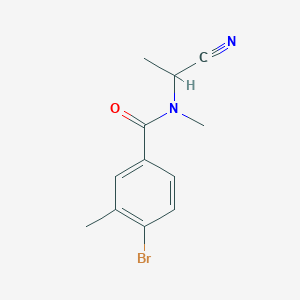![molecular formula C16H20ClNO3 B6631137 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6631137.png)
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid acts as an inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid increases the levels of GABA, which is the primary inhibitory neurotransmitter in the brain. This leads to a reduction in neuronal excitability and can help alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability. This can help alleviate symptoms of neurological disorders, including epilepsy, addiction, and anxiety. 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has also been found to reduce cocaine and alcohol self-administration in preclinical studies, indicating its potential use in addiction treatment.
Advantages and Limitations for Lab Experiments
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. However, it also has some limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for research on 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid, including its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further studies are needed to determine the optimal dosing and administration of 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid for therapeutic use. Finally, research is needed to better understand the long-term effects and potential toxicity of 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid.
Synthesis Methods
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of 4-chloro-3-methylbenzoic acid with piperidine, followed by the addition of 2-bromo-3-phenylpropanoic acid. The final product is purified through crystallization and recrystallization methods.
Scientific Research Applications
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which can reduce seizure activity and alleviate anxiety symptoms. 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has also been found to reduce cocaine and alcohol self-administration in preclinical studies, indicating its potential use in addiction treatment.
properties
IUPAC Name |
3-[1-(4-chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-11-10-12(5-7-14(11)17)16(21)18-9-3-2-4-13(18)6-8-15(19)20/h5,7,10,13H,2-4,6,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNZLJHMYCPOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC2CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)
![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)
![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)

![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)
![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)


![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
![2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)